molecular formula C17H19N3O4S B4933220 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide

3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide

Cat. No. B4933220
M. Wt: 361.4 g/mol
InChI Key: MRWIUWQBTINHTH-UHFFFAOYSA-N
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Description

3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide, also known as NPSB, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. It is a white crystalline powder that has a molecular weight of 365.44 g/mol. NPSB is a potent inhibitor of carbonic anhydrase (CA), an enzyme that catalyzes the reversible hydration of carbon dioxide.

Mechanism of Action

3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide acts as a competitive inhibitor of CA, binding to the active site of the enzyme and preventing the hydration of carbon dioxide. This results in a decrease in the production of bicarbonate ions, which are necessary for maintaining pH balance in the body. The inhibition of CA by 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide has been shown to reduce intraocular pressure in glaucoma patients, suppress seizures in animal models of epilepsy, and inhibit tumor growth in vitro.
Biochemical and Physiological Effects:
3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. Inhibition of CA by 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide results in a decrease in the production of bicarbonate ions, which can lead to acidosis. However, this effect is typically mild and reversible. 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide has also been shown to cross the blood-brain barrier and accumulate in the brain, where it can exert its anticonvulsant effects.

Advantages and Limitations for Lab Experiments

3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of CA, making it a useful tool for studying the role of CA in various physiological processes. 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide is also relatively stable and easy to handle, making it a convenient reagent for lab experiments. However, 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide has some limitations. It is a sulfonamide derivative, which can lead to potential toxicity and side effects. Additionally, 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide has a relatively short half-life in the body, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for the study of 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide. One potential area of research is the development of more potent and selective CA inhibitors based on the structure of 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide. Another area of research is the investigation of the potential use of 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide as a diagnostic tool for imaging tumors. Additionally, further studies are needed to investigate the potential therapeutic applications of 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide in glaucoma, epilepsy, and cancer.

Synthesis Methods

The synthesis of 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide involves the reaction of 3-nitrobenzenesulfonyl chloride with N-phenylpiperidine in the presence of a base. The reaction proceeds through the formation of a sulfonamide intermediate, which is then converted to 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide. The yield of the synthesis is typically around 70%.

Scientific Research Applications

3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of CA, which plays a crucial role in various physiological processes, including acid-base balance, respiration, and ion transport. 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide has been investigated as a potential treatment for glaucoma, epilepsy, and cancer. It has also been studied for its potential use as a diagnostic tool for imaging tumors.

properties

IUPAC Name

3-nitro-N-phenyl-4-piperidin-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c21-20(22)17-13-15(9-10-16(17)19-11-5-2-6-12-19)25(23,24)18-14-7-3-1-4-8-14/h1,3-4,7-10,13,18H,2,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWIUWQBTINHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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